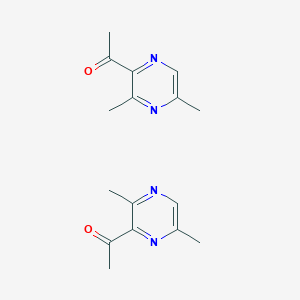
(2-Iodo-5-methylphenyl)methanol
Übersicht
Beschreibung
(2-Iodo-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It is characterized by the presence of an iodine atom and a hydroxyl group attached to a benzene ring with a methyl group at the 5th position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Reduction: One common synthetic route involves the bromination of 2-methylphenol followed by the reduction of the resulting bromo compound to introduce the iodine atom.
Direct Iodination: Another method involves the direct iodination of 2-methylphenol using iodine in the presence of an oxidizing agent.
Industrial Production Methods: The industrial production of This compound typically involves large-scale bromination and reduction processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
(2-Iodo-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding iodo compound.
Substitution Reactions: The iodine atom can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include nucleophiles such as ammonia or halides.
Major Products Formed:
Oxidation: 2-Iodo-5-methylbenzaldehyde or 2-Iodo-5-methylbenzoic acid.
Reduction: 2-Iodo-5-methylphenylmethane.
Substitution: 2-Amino-5-methylphenylmethanol or 2-Fluoro-5-methylphenylmethanol.
Wissenschaftliche Forschungsanwendungen
(2-Iodo-5-methylphenyl)methanol: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (2-Iodo-5-methylphenyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through its hydroxyl and iodine groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(2-Iodo-5-methylphenyl)methanol: can be compared with other similar compounds, such as:
(2-Bromo-5-methylphenyl)methanol: Similar structure but with a bromine atom instead of iodine.
(2-Chloro-5-methylphenyl)methanol: Similar structure but with a chlorine atom instead of iodine.
(2-Iodo-3-methylphenyl)methanol: Similar structure but with the methyl group at the 3rd position instead of the 5th.
Uniqueness: The presence of the iodine atom in This compound imparts unique chemical properties, such as higher reactivity compared to bromine or chlorine, making it particularly useful in certain chemical reactions and applications.
Eigenschaften
IUPAC Name |
(2-iodo-5-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJTVRIVOAEPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,6S)-3-[[(2S,10R,10aR)-1,2,3,4,10,10a-hexahydro-10-hydroxy-4-oxo-2-phenylpyrimido[1,2-a]indol-10-yl]methyl]-6-(phenylmethyl)-2,5-piperazinedione](/img/structure/B8058546.png)
![4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B8058547.png)
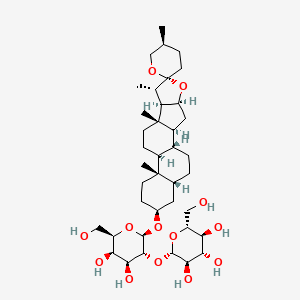
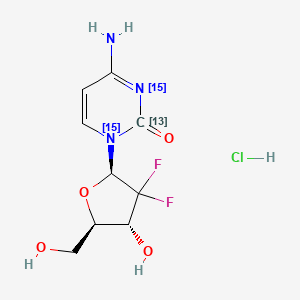
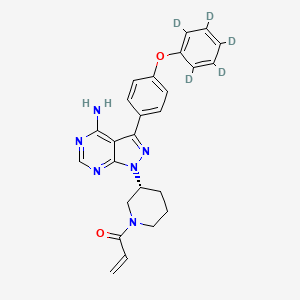
![10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid](/img/structure/B8058596.png)
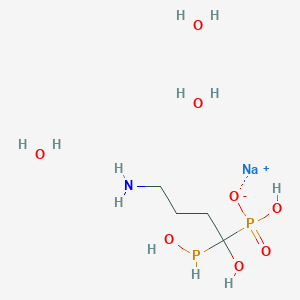
![trisodium;4-[(2Z)-2-[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxo-3,6-disulfonatonaphthalen-2-ylidene]hydrazinyl]benzoate](/img/structure/B8058605.png)
![(1S,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-6-hydroxy-7,7,7-tritritio-6-(tritritiomethyl)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B8058610.png)
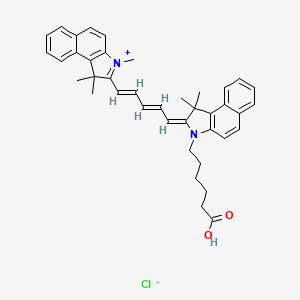
![[Dibutyl-[8-[dibutyl(trifluoromethylsulfonyloxy)stannyl]octyl]stannyl] trifluoromethanesulfonate](/img/structure/B8058630.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8058642.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8058645.png)
